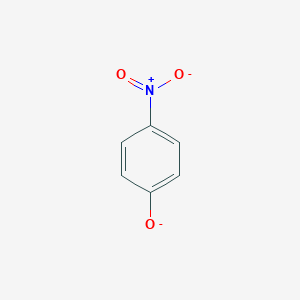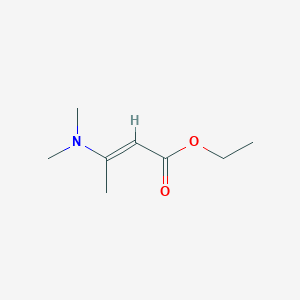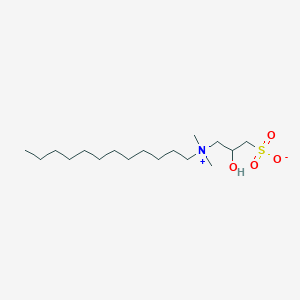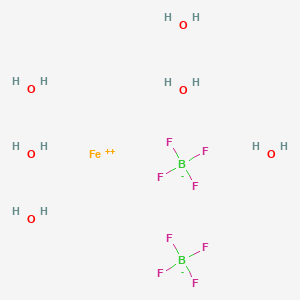
Undecane-1,2-diol
Vue d'ensemble
Description
Undecane-1,2-diol is an organic compound with the molecular formula C11H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is part of the undecane family, which consists of eleven carbon atoms in a straight chain. The presence of hydroxyl groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecane-1,2-diol can be synthesized through several methods. One common method involves the hydroxylation of undecene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to achieve high yields.
Another method involves the reduction of undecane-1,2-dione using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the carbonyl groups into hydroxyl groups, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of undecane-1,2-dione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction efficiently converts the dione into the diol, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Undecane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : The hydroxyl groups in this compound can be oxidized to form carbonyl compounds, such as aldehydes or ketones. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
-
Reduction: : The diol can be reduced to form hydrocarbons by removing the hydroxyl groups. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents, such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Hydrocarbons
Substitution: Halogenated compounds
Applications De Recherche Scientifique
Undecane-1,2-diol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
-
Chemistry: : It is used as a building block in the synthesis of complex organic molecules. Its hydroxyl groups make it a valuable intermediate in various chemical reactions.
-
Biology: : this compound is used in the study of enzyme-catalyzed reactions involving diols. It serves as a substrate for enzymes like diol dehydratase, which catalyzes the dehydration of diols to form alkenes.
-
Medicine: : The compound is investigated for its potential therapeutic properties. It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with hydroxyl functionalities.
-
Industry: : this compound is used in the production of polymers and resins. Its hydroxyl groups can react with isocyanates to form polyurethanes, which are widely used in coatings, adhesives, and foams.
Mécanisme D'action
The mechanism of action of undecane-1,2-diol involves its interaction with various molecular targets and pathways. In enzymatic reactions, the hydroxyl groups of the diol serve as nucleophiles, attacking electrophilic centers in the enzyme’s active site. This interaction leads to the formation of enzyme-substrate complexes, facilitating the catalysis of specific reactions.
In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and stability. The presence of two hydroxyl groups allows for intramolecular hydrogen bonding, which can affect the compound’s physical properties and reactivity.
Comparaison Avec Des Composés Similaires
Undecane-1,2-diol can be compared with other similar diols, such as undecane-1,3-diol and undecane-1,11-diol. These compounds share the same hydrocarbon chain length but differ in the position of the hydroxyl groups.
-
Undecane-1,3-diol: : This compound has hydroxyl groups at the first and third carbon positions. It exhibits similar reactivity to this compound but may have different physical properties due to the different hydroxyl group positions.
-
Undecane-1,11-diol: : This compound has hydroxyl groups at the first and eleventh carbon positions. It is less common than this compound and is used in specialized applications where the terminal hydroxyl groups are required.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research Its unique structure and reactivity make it a valuable intermediate in chemical synthesis, enzymatic studies, pharmaceutical development, and industrial production
Propriétés
IUPAC Name |
undecane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-11(13)10-12/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMVVNKGNPPUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316680 | |
| Record name | 1,2-Undecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13006-29-6 | |
| Record name | 1,2-Undecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13006-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013006296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Undecanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Undecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
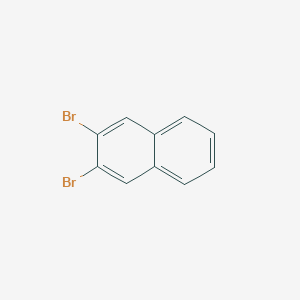
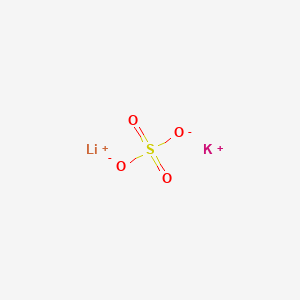
![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol](/img/structure/B89209.png)
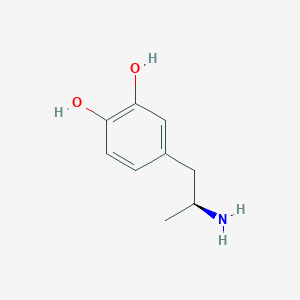
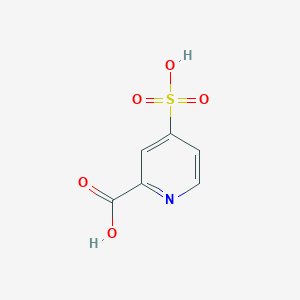
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
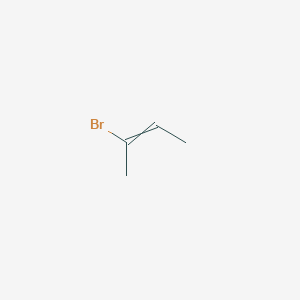
![[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol](/img/structure/B89218.png)
